7-Chloro-4-fluoroindoline

Physicochemical profiling LogP Lipophilicity

7-Chloro-4-fluoroindoline (CAS 1700248-22-1) is a dihalogenated indoline building block with the molecular formula C₈H₇ClFN and a molecular weight of 171.60 g·mol⁻¹. The compound features a saturated 2,3-dihydro-1H-indole scaffold bearing chlorine at position 7 and fluorine at position 4, with a calculated LogP of approximately 2.45 and a topological polar surface area (TPSA) of 12.03 Ų.

Molecular Formula C8H7ClFN
Molecular Weight 171.60 g/mol
Cat. No. B11794894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-fluoroindoline
Molecular FormulaC8H7ClFN
Molecular Weight171.60 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=CC(=C21)F)Cl
InChIInChI=1S/C8H7ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2
InChIKeyCTSGKGLNOMXRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-fluoroindoline (CAS 1700248-22-1): Physicochemical Identity and Comparator Landscape for Procurement Evaluation


7-Chloro-4-fluoroindoline (CAS 1700248-22-1) is a dihalogenated indoline building block with the molecular formula C₈H₇ClFN and a molecular weight of 171.60 g·mol⁻¹ . The compound features a saturated 2,3-dihydro-1H-indole scaffold bearing chlorine at position 7 and fluorine at position 4, with a calculated LogP of approximately 2.45 and a topological polar surface area (TPSA) of 12.03 Ų . Its closest commercially available analogs include 4-fluoroindoline (CAS 552866-98-5, MW 137.16, LogP ~2.11) , 7-chloroindoline (CAS 114144-22-8, MW 153.61, LogP ~2.09) , the positional isomer 5-chloro-6-fluoroindoline (CAS 935272-19-8, MW 171.60) , and the unsaturated counterpart 7-chloro-4-fluoro-1H-indole (CAS 1000341-60-5, MW 169.58) .

Why 7-Chloro-4-fluoroindoline Cannot Be Replaced by Mono-Halogenated or Positional Isomer Analogs in Structure-Sensitive Applications


Generic substitution of 7-chloro-4-fluoroindoline with mono-halogenated indolines (e.g., 4-fluoroindoline or 7-chloroindoline) or positional isomers (e.g., 5-chloro-6-fluoroindoline) is contraindicated in applications where the precise spatial and electronic arrangement of substituents governs target engagement, synthetic trajectory, or physicochemical property thresholds. The combination of a 4-fluoro and 7-chloro substitution pattern on the indoline core creates a unique electronic push-pull topology: the electron-withdrawing fluorine at C4 and chlorine at C7 exert distinct inductive effects across the aromatic ring that cannot be replicated by either substituent alone . Furthermore, the C7 chlorine serves as a regioselective synthetic handle for Pd-catalyzed C–H functionalization (arylation, alkenylation, cyanation, silylation), a reactivity feature dependent on the presence of a halogen at this specific position [1]. In microbiological screening contexts, halogenated indoles with specific substitution patterns (4-fluoroindole, 7-chloroindole) exhibit concentration-dependent, divergent biofilm modulation behavior—ranging from eradication at high concentrations to paradoxical biofilm enhancement at sub-inhibitory levels (0.05–0.2 mM) [2]—underscoring that minor substitution changes can invert biological outcomes. The quantitative differentiation data below substantiate why procurement decisions must be guided by a specific, evidence-based comparator framework.

Comparator-Referenced Quantitative Differentiation of 7-Chloro-4-fluoroindoline: LogP, Molecular Descriptors, Microbiological Class Behavior, and Synthetic Handle Utility


Lipophilicity Advantage: 7-Chloro-4-fluoroindoline LogP Outperforms Mono-Halogenated Analogs by ~0.34–0.36 Units

7-Chloro-4-fluoroindoline exhibits a calculated LogP of 2.45, which exceeds 4-fluoroindoline (LogP 2.11, ACD/Labs prediction) by ΔLogP = +0.34 and 7-chloroindoline (LogP 2.09, Fluorochem) by ΔLogP = +0.36 . This difference corresponds to an approximately 2.2-fold increase in octanol-water partition coefficient, reflecting the additive lipophilic contributions of the second halogen substituent (Cl adds ~0.34 LogP unit when replacing H at C7 on a fluoroindoline scaffold). The enhanced lipophilicity may translate to improved membrane permeability—a critical parameter in cell-based assay design—while the TPSA remains constant across the series at 12.03 Ų , indicating that passive permeability gains are not offset by increased polarity.

Physicochemical profiling LogP Lipophilicity ADME prediction

Molecular Weight and Halogen Mass Contribution: Target Compound Carries ~25% Greater Mass Than Mono-Fluorinated Analog

The molecular weight of 7-chloro-4-fluoroindoline (171.60 g·mol⁻¹) exceeds that of 4-fluoroindoline (137.16 g·mol⁻¹) by 34.44 g·mol⁻¹ (+25.1%) and 7-chloroindoline (153.61 g·mol⁻¹) by 17.99 g·mol⁻¹ (+11.7%) . The chlorine atom at C7 contributes a mass increment of ~34 Da relative to hydrogen, which is relevant for LC-MS detection sensitivity (improved signal-to-noise ratio at higher m/z) and for fragment-based screening libraries where molecular weight serves as an initial complexity filter. Notably, the positional isomer 5-chloro-6-fluoroindoline shares the same molecular formula and mass (C₈H₇ClFN, 171.60 g·mol⁻¹) , meaning that isomeric identity must be confirmed by NMR or chromatographic retention time rather than mass alone.

Molecular weight Halogen contribution Fragment-based screening Mass spectrometry

Regioselective Synthetic Handle: C7-Chlorine Enables Pd-Catalyzed Divergent Functionalization Unavailable to Non-Halogenated Scaffolds

The C7 chlorine atom on 7-chloro-4-fluoroindoline serves as a versatile synthetic handle for Pd-catalyzed cross-coupling and C–H functionalization reactions. Das et al. (2020) demonstrated that Pd-catalyzed, directing-group-assisted regioselective halogenation of indolines proceeds with excellent yields specifically at the C7 position, and the installed halogen can subsequently participate in arylation, alkenylation, cyanation, and silylation reactions [1]. A subsequent study extended this concept to Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation using bench-stable reagents [2]. This regiochemical pathway is inaccessible to 4-fluoroindoline, which lacks a halogen leaving group at C7, and to 7-chloroindoline, which lacks the electronic modulation provided by the C4 fluorine during C–H activation. The dual-halogenated scaffold thus offers orthogonal functionalization vectors: the C7 chlorine for cross-coupling and the C4 fluorine for modulating electronic effects on the aromatic ring during subsequent transformations.

C–H functionalization Palladium catalysis Regioselective halogenation Late-stage diversification

Indoline vs. Indole Scaffold Differentiation: Saturated 2,3-Bond Confers Nucleophilic Secondary Amine Reactivity Absent in Aromatic Indole Analogs

7-Chloro-4-fluoroindoline features a saturated 2,3-bond (the defining characteristic of indolines vs. indoles), creating a secondary amine (pKa of the conjugate acid ~5–6 in indolines) rather than the weakly acidic aromatic N–H of indoles (pKa ~16–17) [1]. This fundamental electronic difference renders the indoline nitrogen nucleophilic and readily amenable to N-alkylation, N-acylation, N-sulfonylation, and N-arylation under mild conditions. The corresponding indole analog, 7-chloro-4-fluoro-1H-indole (CAS 1000341-60-5), lacks this nucleophilic character at nitrogen and instead undergoes electrophilic aromatic substitution at C3 . The indoline scaffold also introduces a stereocenter at C3 when asymmetrically substituted, providing an additional dimension of structural diversity not available in planar indoles. Furthermore, indoline dehydrogenation to indole by cytochrome P450 enzymes represents a distinct metabolic pathway (a novel 'aromatase' process) that can be exploited in prodrug design or must be considered in metabolic stability profiling [2].

Indoline scaffold Secondary amine N-functionalization Scaffold hopping

Halogenated Indole/Indoline Class-Level Antimicrobial Behavior: Substitution Pattern Dictates Biofilm Eradication vs. Biofilm Enhancement

In a systematic evaluation of 36 indole derivatives, Lee et al. (2016) demonstrated that halogenated indoles with specific substitution patterns, including 4-fluoroindole and 7-chloroindole, reduced E. coli K-12 BW25113 persister cell survival by more than 2000-fold at 2.0 mM [1]. The MIC values for 4-fluoroindole and 7-chloroindole against E. coli BW25113 were 2.0 mM each, while against S. aureus strains they were 3.0 mM (Table 1) [1]. Critically, at sub-inhibitory concentrations (0.05–0.2 mM), both 4-fluoroindole and 7-chloroindole paradoxically increased biofilm formation by E. coli, whereas 5-iodoindole inhibited biofilm formation by 88% at 0.2 mM [1]. This divergent concentration-response behavior demonstrates that halogen position and identity on the indole/indoline scaffold profoundly influence microbiological outcomes. While these data are for indole derivatives rather than indolines, they establish class-level precedent that the 4,7-dihalogenated substitution pattern of 7-chloro-4-fluoroindoline may yield a distinct biological profile not achievable with mono-halogenated or differently substituted analogs.

Antimicrobial Biofilm Persister cells Halogenated indole Structure-activity relationship

Class-Level Metabolic Stability Precedent: Fluoroindoline Scaffolds as Metabolically Robust Replacements for Alkoxy Aniline Toxicophores

Alper et al. (2006), in a systematic SAR study of cathepsin S inhibitors, demonstrated that a fluoroindoline moiety served as a metabolically robust replacement for the alkoxy aniline toxicophore, successfully mitigating a known metabolic liability while maintaining target potency [1]. The fluoroindoline replacement strategy was identified through systematic aniline scanning and validated in biochemical and cellular assays. This finding establishes class-level precedent that fluorinated indoline scaffolds, including 7-chloro-4-fluoroindoline, may offer intrinsic metabolic stability advantages over aniline-based building blocks—a consideration directly relevant to procurement decisions for lead optimization programs where oxidative metabolism at aromatic amine positions is a known failure mode. While the Alper study evaluated a 4-fluoroindoline-containing analog (without the C7 chlorine), the additional electron-withdrawing chlorine at C7 in 7-chloro-4-fluoroindoline would be expected to further reduce the electron density on the aromatic ring, potentially enhancing resistance to cytochrome P450-mediated oxidation.

Metabolic stability Fluoroindoline Toxicophore replacement Cathepsin S Drug discovery

Evidence-Driven Research and Industrial Application Scenarios for 7-Chloro-4-fluoroindoline Procurement


Medicinal Chemistry: Lead Optimization Requiring Increased Lipophilicity and Metabolic Stability Over Mono-Halogenated Building Blocks

Programs seeking to improve cell permeability and metabolic stability of lead compounds can leverage 7-chloro-4-fluoroindoline as a building block that provides a quantifiable LogP advantage (ΔLogP +0.34 to +0.36) over mono-fluorinated or mono-chlorinated indoline alternatives [1]. The class-level evidence for fluoroindoline metabolic robustness against CYP450-mediated oxidation further supports its selection in ADME-critical optimization campaigns [2]. The dual halogen pattern also provides two distinct vectors for establishing halogen-bonding interactions with biological targets, a feature absent in non-halogenated or mono-halogenated scaffolds.

Synthetic Methodology: C7-Functionalized Library Synthesis via Pd-Catalyzed Cross-Coupling

The C7 chlorine atom constitutes a pre-installed synthetic handle for divergent library synthesis via Pd-catalyzed Suzuki-Miyaura, Heck, or Sonogashira coupling, as validated by the methodology of Das et al. (2020) for regioselective indoline C7 functionalization [1]. The C4 fluorine concurrently modulates the electronics of the aromatic ring during these transformations. In contrast, the positional isomer 5-chloro-6-fluoroindoline would direct cross-coupling to C5 rather than C7, yielding structurally distinct products. Procurement of 7-chloro-4-fluoroindoline is therefore specifically warranted when the C7 vector is the desired diversification point in a library design strategy.

Chemical Biology Probe Development: Halogenated Indoline Scaffold for Antimicrobial Persister and Biofilm Research

Based on the class-level data from Lee et al. (2016) demonstrating that 4-fluoroindole and 7-chloroindole each eradicate bacterial persister cells by >2000-fold at 2.0 mM, 7-chloro-4-fluoroindoline represents a mechanistically rational next-generation probe for investigating whether the combined 4-fluoro/7-chloro substitution pattern on the saturated indoline scaffold yields additive, synergistic, or divergent effects on persister eradication and biofilm modulation [1]. The indoline scaffold's secondary amine additionally permits N-functionalization to explore structure-activity relationships beyond what is accessible with the aromatic indole series.

Process Chemistry: Orthogonal Functionalization Strategy Leveraging C7-Cl and C4-F for Late-Stage Diversification

In process chemistry and scalable route design, 7-chloro-4-fluoroindoline offers orthogonal reactivity at two positions: the C7 chlorine for transition-metal-catalyzed cross-coupling (Pd, Ru) and the C4 fluorine for nucleophilic aromatic substitution under appropriate conditions [1]. This orthogonality enables sequential, chemoselective derivatization without protecting group manipulation—a practical advantage over mono-halogenated indolines where only a single synthetic handle is available. The saturated indoline nitrogen can be further functionalized independently (N-alkylation, N-acylation), providing a third orthogonal diversification point on the same scaffold [2].

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